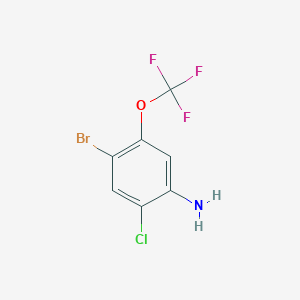

4-溴-2-氯-5-(三氟甲氧基)苯胺

描述

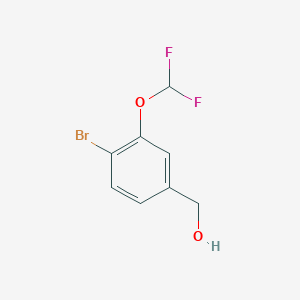

“4-Bromo-2-chloro-5-(trifluoromethoxy)aniline” is an organic compound. It is similar to compounds like “4-Bromo-2-(trifluoromethyl)aniline” which has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .

Molecular Structure Analysis

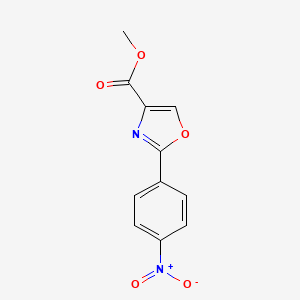

The molecular structure of “4-Bromo-2-chloro-5-(trifluoromethoxy)aniline” consists of a phenyl group bound to a pyrazole . It has a molecular formula of C7H4BrClF3NO. The compound has a molecular weight of 256.02 .Physical and Chemical Properties Analysis

“4-Bromo-2-chloro-5-(trifluoromethoxy)aniline” is a white crystalline powder with a melting point of 121-123 °C. It has a refractive index of 1.5130, a boiling point of 98-100 °C/15 mmHg, and a density of 1.691 g/mL at 25 °C .科学研究应用

非线性光学材料中的潜在用途

4-溴-2-氯-5-(三氟甲氧基)苯胺在非线性光学(NLO)材料中具有潜在应用。涉及类似化合物的研究,如4-溴-3-(三氟甲基)苯胺,已经探讨了它们的振动分析和理论计算,这对于理解非线性光学应用所必需的性质至关重要。这些化合物已经使用傅里叶变换红外和傅里叶变换拉曼技术以及密度泛函理论等计算方法进行分析,以了解超共轭作用、HOMO-LUMO能隙和分子静电势(Revathi et al., 2017)。

农药中间体的应用

4-溴-2-氯-5-(三氟甲氧基)苯胺的一个重要方面是其在农药合成中的中间体作用。例如,2,6-二溴-4-三氟甲氧基苯胺,一个密切相关的化合物,已被合成为农药中间体,展示了类似化合物在这一领域的潜在用途。该过程涉及溴化剂和二氯甲烷-水作为溶剂,实现了高产率和纯度(Ding Zhi-yuan, 2011)。

在晶体结构形成中的作用

类似4-溴-2-氯-5-(三氟甲氧基)苯胺的化合物由于其特定的取代基而有助于晶体结构的形成。对类似苯胺衍生物的研究表明,氯、溴和其他取代基如何影响晶体结构,表明了4-溴-2-氯-5-(三氟甲氧基)苯胺在形成独特晶体结构中的潜在作用(Dey et al., 2003)。

具有改善耐水性的环氧系统

另一个应用领域是环氧系统,其中类似N,N-双(2,3-环氧丙基)苯胺的化合物含有溴、氯和三氟甲基取代基,已被合成并与芳香族二胺固化。这些研究表明,类似化合物可以显著改善环氧系统的耐水性,在各种工业应用中具有重要价值(Johncock & Tudgey, 1983)。

安全和危害

作用机制

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this process. It’s also noted that the compound may have an impact on the respiratory system .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, the compound might interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .

Biochemical Pathways

Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of hepatitis c virus (hcv) ns3 protease , suggesting that it might affect similar pathways.

Pharmacokinetics

Similar compounds have been studied for their metabolic fate and urinary excretion in rats , which might provide some insights into the pharmacokinetics of this compound.

Result of Action

It’s noted that similar compounds have antimicrobial effects , suggesting that this compound might have similar effects.

Action Environment

It’s known that similar compounds should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . They should also be kept away from strong oxidizing agents .

生化分析

Biochemical Properties

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus (HCV) NS3 protease . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their activity. This compound’s unique structure allows it to form stable complexes with target proteins, which can be crucial for its inhibitory effects.

Cellular Effects

The effects of 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to have antimicrobial effects . This compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its impact on cell signaling pathways can result in altered cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells need to be considered in long-term studies. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity . At higher doses, toxic or adverse effects can be observed. These effects can include cellular toxicity, organ damage, and other systemic effects. It is crucial to determine the threshold doses that elicit beneficial versus harmful effects to optimize its use in therapeutic applications.

Metabolic Pathways

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its metabolic fate and urinary excretion have been studied in rats using advanced spectroscopic methods . These studies help in understanding how the compound is processed in the body and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .

属性

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCJNDMRLBQJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235890 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115844-00-3 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115844-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1403160.png)

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)

![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)

![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)

![Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1403168.png)